molecular formula C18H20N4O2 B1387370 Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate CAS No. 1171483-68-3

Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate

Cat. No.: B1387370
CAS No.: 1171483-68-3
M. Wt: 324.4 g/mol
InChI Key: OCLWKAICNDYFLA-UHFFFAOYSA-N
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Description

Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a tert-butylamino group at position 2 and a methyl benzoate moiety at position 3. Its molecular formula is C₁₈H₂₀N₄O₂, with a molecular weight of 324.39 g/mol and CAS number 1171483-68-3 .

Properties

IUPAC Name

methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2,3)21-15-14(22-11-5-10-19-17(22)20-15)12-6-8-13(9-7-12)16(23)24-4/h5-11,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLWKAICNDYFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(N2C=CC=NC2=N1)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in glucose metabolism. By inhibiting α-glucosidase, the compound reduces the breakdown of complex carbohydrates into glucose, thereby modulating glucose levels within cells. This modulation can impact gene expression related to glucose metabolism and insulin signaling pathways. Furthermore, the compound’s inhibitory effects on α-glucosidase can lead to alterations in cellular metabolism, affecting energy production and storage.

Biological Activity

Overview

Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate (CAS Number: 1171483-68-3) is a compound with significant potential in biochemical research, particularly as an inhibitor of the enzyme α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can have therapeutic implications for conditions such as type 2 diabetes. The molecular formula of this compound is C18H20N4O2, with a molecular weight of 324.4 g/mol .

Target Enzyme : The primary target of this compound is the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.

Mode of Action : This compound acts through a competitive inhibition mechanism , binding to the active site of α-glucosidase and preventing substrate access. This results in a decrease in glucose release into the bloodstream after meals, aiding in blood sugar control for diabetic patients.

The compound exhibits several important biochemical properties:

  • Competitive Inhibition : It binds to the active site of α-glucosidase, stabilizing its conformation and preventing the hydrolysis of oligosaccharides into monosaccharides.
  • Cell Signaling Influence : By modulating glucose metabolism, it affects cellular signaling pathways related to energy homeostasis and insulin sensitivity.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits α-glucosidase activity. For instance:

  • IC50 Values : The compound showed an IC50 value indicating significant potency against α-glucosidase, comparable to other known inhibitors.

Case Studies

  • Diabetes Management : In a controlled study involving diabetic rats, administration of the compound resulted in a significant reduction in postprandial blood glucose levels compared to control groups receiving no treatment. This suggests its potential application in managing type 2 diabetes through dietary modulation.
  • Toxicological Assessments : Long-term studies assessing the safety profile of this compound revealed no significant adverse effects at therapeutic doses. Histopathological examinations showed no notable damage to vital organs such as the liver and kidneys after prolonged exposure .

Data Tables

The following table summarizes key characteristics and findings related to this compound:

ParameterValue
Molecular FormulaC18H20N4O2
Molecular Weight324.4 g/mol
CAS Number1171483-68-3
Target Enzymeα-glucosidase
Mechanism of ActionCompetitive inhibition
IC50 (α-glucosidase)[Value not specified in sources]
Therapeutic ApplicationsType 2 diabetes management

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazo[1,2-a]pyrimidine derivatives, including methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate, exhibit potent antibacterial properties. A study synthesized various derivatives and evaluated their "in vitro" antibacterial activity against both gram-positive and gram-negative bacteria, as well as Mycobacterium species. Some compounds demonstrated significant antimicrobial effects, suggesting potential therapeutic uses in treating bacterial infections .

Anticancer Research

The imidazo[1,2-a]pyrimidine scaffold is recognized for its anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit specific cancer cell lines. The mechanism of action often involves interference with DNA synthesis or repair mechanisms, making them candidates for further development in cancer therapeutics.

Central Nervous System (CNS) Disorders

Research into the pharmacological effects of imidazo[1,2-a]pyrimidine derivatives suggests potential applications in treating CNS disorders such as anxiety and depression. The ability of these compounds to cross the blood-brain barrier (BBB) enhances their viability as therapeutic agents for neurological conditions.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, certain derivatives have shown promise as inhibitors of kinases and phosphodiesterases, which are crucial targets in drug discovery for various diseases including cancer and inflammatory conditions.

Case Study 1: Antibacterial Efficacy

A series of experiments conducted on synthesized imidazo[1,2-a]pyrimidine derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the side chains could enhance antibacterial activity .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. The compound's structure facilitated binding to specific receptors involved in cell proliferation .

Comparison with Similar Compounds

Positional Isomerism

  • Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate (CAS: 1171543-35-3) shares the same molecular formula and weight as the target compound but differs in the placement of the tert-butylamino group (position 3 instead of 2). This positional isomerism may alter electronic distribution and steric effects, impacting binding affinity in biological systems .
  • 4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol (CAS: 477846-97-2) has the same molecular weight (324.39 g/mol) but replaces the imidazo[1,2-a]pyrimidine core with a biphenyl-pyrimidine structure, highlighting the role of core heterocycles in modulating activity .

Substituent Diversity

  • Benzoimidazopyrimidinone Derivatives (Evidences 1–7): Compounds such as 5i, 5q, and 5b feature a 2-oxo group in the imidazopyrimidine ring and substituents like phenyl, p-tolyl, or bromophenyl at position 4.
  • PDE4 Inhibitors (): Derivatives like 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine incorporate thiazole rings, which confer distinct electronic properties and selectivity for phosphodiesterase 4 inhibition .

Physicochemical Properties

Compound (Example) Core Structure Key Substituents Melting Point (°C) Notable Functional Groups
Target Compound Imidazo[1,2-a]pyrimidine 2-(tert-butylamino), 3-(methyl benzoate) Not Reported Ester, tertiary amine
5i Benzoimidazopyrimidinone 4-(m-tolyl), 2-oxo >300 Oxo, ester, amide
5q Benzoimidazopyrimidinone 4-phenyl, 2-oxo >300 Oxo, ester
5c Benzoimidazopyrimidinone 4-(isopropylphenyl), 2-oxo >300 Oxo, isopropyl, ester
4-(4-Biphenylpyrimidinyl)phenol Biphenyl-pyrimidine Biphenyl, phenol Not Reported Phenol, pyrimidine

Key Observations :

  • All benzoimidazopyrimidinones (Evidences 1–7) exhibit melting points >300°C, likely due to strong intermolecular interactions (e.g., hydrogen bonding from oxo groups) .

Spectroscopic Data

FT-IR Analysis

  • 5i (): C=O (ester) at 1674 cm⁻¹ , oxo group at 1631 cm⁻¹ .
  • 5q (): C=O (ester) at 1671 cm⁻¹ , oxo group at 1633 cm⁻¹ .

NMR Analysis

  • Target Compound: The tert-butylamino group would likely produce a singlet near 1.4 ppm (^1H NMR) for the nine equivalent protons, with aromatic protons in the 7.0–8.5 ppm range.
  • 5b (): Methyl groups (CH₃) resonate at 2.18 ppm , while aromatic protons appear at 6.92–7.29 ppm .

Preparation Methods

Construction of the Imidazo[1,2-a]pyrimidine Core

The imidazo[1,2-a]pyrimidine ring system is typically synthesized via cyclization reactions involving suitable pyrimidine precursors and amino-substituted intermediates. One common approach involves:

  • Starting from a pyrimidine derivative with appropriate leaving groups.
  • Cyclization with an aminoalkyl or aminoaryl reagent under controlled conditions.
  • Use of non-aqueous solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
  • Reaction temperature control (often 80°C or higher) to promote ring closure.

This step ensures excellent selectivity for the 2-amine substituted imidazo[1,2-a]pyrimidine over other isomers.

Introduction of the tert-Butylamino Group

The tert-butylamino group at the 2-position is introduced through nucleophilic substitution or reductive amination:

  • Reaction of the imidazo[1,2-a]pyrimidine intermediate with tert-butylamine or tert-butylamino precursors.
  • Use of bases such as sodium hydroxide (NaOH) or organic bases like DIPEA (N,N-diisopropylethylamine) to facilitate amination.
  • The reaction is often carried out in solvents like DMF or acetonitrile.
  • Control of reaction time (several hours to overnight) and temperature (room temperature to 80°C) optimizes yield and purity.

Attachment of the Methyl 4-Benzoate Group

The methyl 4-benzoate moiety is attached at the 3-position of the imidazo[1,2-a]pyrimidine ring via:

  • Palladium-catalyzed coupling reactions, such as Sonogashira coupling, using methyl 4-halobenzoate derivatives.
  • Key reagents include PdCl2(PPh3)2 as catalyst, CuI as co-catalyst, and bases such as DIPEA.
  • The coupling reaction is typically performed under inert atmosphere (argon) at elevated temperatures (~80°C) overnight.
  • Subsequent purification by flash chromatography yields the coupled product with high purity (yields reported around 80-90%).

Optional Protection and Deprotection Steps

  • Boc (tert-butoxycarbonyl) protecting groups may be used on amines during intermediate steps to prevent side reactions.
  • Deprotection is achieved by acid treatment (e.g., HCl in dioxane).
  • Tosylation of hydroxyl groups may be employed in some synthetic variants to activate intermediates for further substitution.

Purification and Characterization

  • Crude products are purified by filtration, washing, vacuum drying, and chromatographic techniques.
  • Final compounds are characterized by 1H NMR, HPLC purity (>99%), melting point determination, and mass spectrometry.
  • Example: The product 2-(1-(benzoimidazo[1,2-a]pyrimidin-2-yl)piperidin-4-yl)ethyl-1,1-d2 4-methylbenzenesulfonate was obtained with 89% yield and 99.3% HPLC purity after drying under vacuum at 35°C for 12 hours.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Imidazo[1,2-a]pyrimidine formation Pyrimidine precursor + aminoalkyl reagent DMF, THF 80°C Several hours High Selective formation of 2-amine isomer
tert-Butylamino substitution tert-Butylamine, base (NaOH, DIPEA) DMF, acetonitrile RT to 80°C Overnight High Nucleophilic substitution or reductive amination
Methyl 4-benzoate coupling PdCl2(PPh3)2, CuI, DIPEA, methyl 4-halobenzoate DMF 80°C Overnight 80-90 Sonogashira coupling under argon
Protection/Deprotection Boc protection, acid deprotection (HCl) Various RT Hours - Protect amines during synthesis
Purification Filtration, washing, vacuum drying - 20-35°C 12+ hours - Achieves >99% purity

Research Findings and Industrial Relevance

  • The synthetic methods described provide high selectivity and yields, essential for pharmaceutical applications.
  • Use of palladium-catalyzed coupling enables modular synthesis, allowing structural diversification.
  • Protection strategies improve the stability and handling of intermediates.
  • The described methods are scalable and suitable for industrial production due to straightforward reaction conditions and purification protocols.
  • The compound’s solid forms, including crystalline and amorphous states, have been studied for pharmaceutical formulation stability and bioavailability optimization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate, and how can reaction conditions be optimized?

  • Methodology : One-pot multicomponent reactions (MCRs) are effective for imidazo[1,2-a]pyrimidine scaffolds. For example, tert-butylamino groups can be introduced via nucleophilic substitution or reductive amination. Key steps include controlling temperature (80–120°C) and using catalysts like In(OTf)₃ to enhance regioselectivity .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF or THF) to improve yield.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Techniques :

  • NMR : Use ¹H/¹³C NMR to confirm tert-butylamino group integration (δ ~1.3 ppm for tert-butyl) and imidazo[1,2-a]pyrimidine ring protons (δ 7.5–9.0 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
  • LogD : Calculate partition coefficients (e.g., LogD at pH 7.4) using software like MarvinSuite to predict solubility .

Q. What are the primary biological targets or activities associated with this compound?

  • Targets : Imidazo[1,2-a]pyrimidine derivatives are explored as phosphodiesterase 4 (PDE4) inhibitors and kinase modulators. Preliminary assays may include PDE4 enzymatic inhibition (IC₅₀ determination) or cell-based viability tests in cancer models .
  • Protocol : Use fluorescence polarization assays for PDE4 activity or MTT assays for cytotoxicity profiling.

Advanced Research Questions

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

  • Strategies :

  • Prodrug Design : Introduce esterase-labile groups (e.g., methyl benzoate) to enhance permeability .
  • Salt Formation : Screen counterions (e.g., tosylate) to improve crystallinity and dissolution rates .
  • LogD Adjustment : Modify substituents (e.g., tert-butyl to cyclopropyl) to balance lipophilicity (target LogD ~2–3) .

Q. What structure-activity relationship (SAR) trends have been identified for analogues of this compound?

  • Key Findings :

  • Tert-butylamino Group : Critical for PDE4 binding; replacing it with smaller alkyl groups reduces potency by ~10-fold .
  • Imidazo[1,2-a]pyrimidine Core : Electron-withdrawing substituents at the 3-position enhance kinase inhibition (e.g., pyruvate kinase M2 activation) .
    • Experimental Design : Synthesize derivatives with systematic substitutions and correlate activities using multivariate regression analysis.

Q. What advanced techniques are used to study the compound’s mechanism of action in disease models?

  • In Silico Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to PDE4 or kinase active sites .
  • In Vivo Models : Utilize xenograft models (e.g., murine cancer) with pharmacokinetic profiling (plasma half-life, tissue distribution) .
  • Biomarker Analysis : Quantify downstream targets (e.g., cAMP levels for PDE4 inhibition) via ELISA or LC-MS/MS.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate

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